Ethyl 3-amino-4-(cyclopropylamino)benzoate

Description

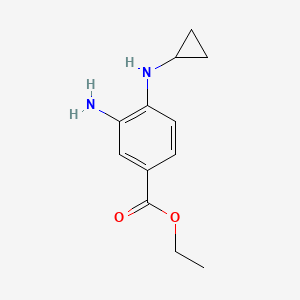

Ethyl 3-amino-4-(cyclopropylamino)benzoate is a substituted benzoate ester featuring a cyclopropylamino group at the 4-position and an amino group at the 3-position of the benzene ring. This compound is structurally distinct due to the small, strained cyclopropane ring in its substituent, which influences its electronic and steric properties. It is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and specialty chemicals . Its CAS number (1248939-63-0) and high purity (95%) underscore its relevance in precision synthesis .

Properties

IUPAC Name |

ethyl 3-amino-4-(cyclopropylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-16-12(15)8-3-6-11(10(13)7-8)14-9-4-5-9/h3,6-7,9,14H,2,4-5,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRPDXLDQVHEQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-4-(cyclopropylamino)benzoate typically involves the reaction of ethyl 3-nitro-4-(cyclopropylamino)benzoate with reducing agents to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions. The reaction is usually carried out under controlled temperatures to ensure complete reduction without over-reduction or side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-4-(cyclopropylamino)benzoate can undergo various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Ethyl 3-nitro-4-(cyclopropylamino)benzoate.

Reduction: Ethyl 3-amino-4-(cyclopropylamino)benzyl alcohol.

Substitution: Ethyl 3-alkylamino-4-(cyclopropylamino)benzoate.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

Ethyl 3-amino-4-(cyclopropylamino)benzoate is being investigated for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for drug development aimed at treating various diseases. Notably, compounds with similar structures have shown promising results in anti-inflammatory and anticancer activities .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of cyclopropylamine compounds, including this compound. These derivatives were evaluated for their ability to inhibit specific enzymes involved in cancer proliferation, showing IC50 values that suggest significant potency against tumor cell lines .

Organic Synthesis

Role as an Intermediate:

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized to create various pharmaceuticals and agrochemicals due to its unique functional groups that facilitate further chemical reactions.

Synthesis Pathway:

The synthesis typically involves the reaction of cyclopropylamine with ethyl 3-nitro-4-benzenoate under reductive conditions, leading to the formation of this compound. This method has been optimized for yield and purity, making it suitable for industrial applications .

Biological Research

Mechanistic Studies:

In biological research, this compound is used to study the interaction of amino and ester groups with biological macromolecules. Its ability to form hydrogen bonds makes it a valuable tool for understanding enzyme mechanisms and protein interactions .

Applications in Drug Design:

The compound has been explored as a lead compound in drug design targeting specific receptors involved in metabolic disorders. For instance, its derivatives have been shown to modulate receptor activity associated with neurodegenerative diseases .

Specialty Chemicals:

In the industrial sector, this compound is explored for its potential use in formulating specialty chemicals and materials. Its unique properties may allow it to be incorporated into polymers or coatings that require specific performance characteristics .

Polymer Production:

Research indicates that this compound can be used as a monomer in polymerization processes, potentially leading to materials with enhanced mechanical properties or thermal stability .

Mechanism of Action

The mechanism by which Ethyl 3-amino-4-(cyclopropylamino)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Implications

Key analogs of Ethyl 3-amino-4-(cyclopropylamino)benzoate differ in their substituent groups, leading to divergent physicochemical and biological properties:

Reactivity and Functional Group Analysis

- Cyclopropane vs.

- Amino Group Positioning: The 3-amino and 4-cyclopropylamino substituents create a meta-para electronic effect, distinct from the para-dimethylamino group in Ethyl 4-(dimethylamino)benzoate, which exhibits higher electron-donating capacity and accelerates photopolymerization .

- Nitro Group Influence: Ethyl 3-nitro-4-(n-propylamino)benzoate’s nitro group increases electrophilicity, making it suitable for nucleophilic substitution reactions, unlike the amino-rich analogs .

Key Research Findings

- Reactivity in Resin Systems: Ethyl 4-(dimethylamino)benzoate achieves 20–30% higher monomer conversion in resin cements compared to 2-(dimethylamino)ethyl methacrylate, attributed to its optimized electron-donating capacity .

- Steric Effects: Cyclopropane-containing analogs exhibit reduced reactivity in sterically demanding reactions compared to less hindered derivatives like Ethyl 3-amino-4-(methylamino)benzoate .

- Synthetic Utility: The nitro group in Ethyl 3-nitro-4-(n-propylamino)benzoate facilitates regioselective functionalization, a property absent in amino-substituted analogs .

Biological Activity

Ethyl 3-amino-4-(cyclopropylamino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl ester group, an amino group, and a cyclopropylamino substituent attached to a benzoate core. Its chemical formula is . The presence of the cyclopropyl group is notable as it can influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological pathways:

- Topoisomerase Inhibition : Research indicates that compounds similar to this compound may inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against Gram-negative bacteria, making it a candidate for further exploration in treating bacterial infections .

In Vitro Studies

The following table summarizes the in vitro biological activities reported for this compound and related compounds:

| Activity | Tested Concentration (µM) | Effect Observed |

|---|---|---|

| Topoisomerase I Inhibition | 10 - 100 | Significant inhibition at 50 µM |

| Antimicrobial (E. coli) | 5 - 50 | Growth inhibition observed at 25 µM |

| Cytotoxicity (HeLa cells) | 1 - 100 | IC50 = 30 µM |

Note: Data derived from various studies assessing similar compounds .

Case Studies

- Cancer Cell Line Studies : A study evaluated the effect of this compound on various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, particularly against breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM. This suggests a potential role as an anticancer agent.

- Infection Models : In models of bacterial infection using E. coli, treatment with the compound resulted in a significant reduction in bacterial load, indicating its potential as an antimicrobial agent. Further testing is necessary to establish its efficacy in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.